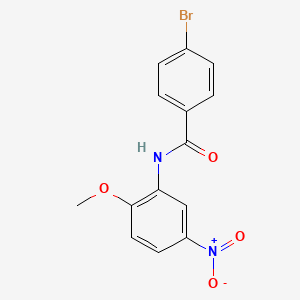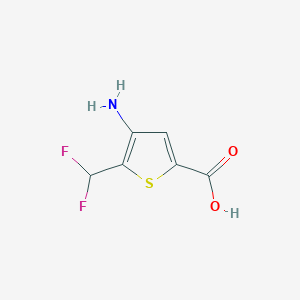
N-(1-acetylpiperid-4-yl)-N-benzylmethylamine
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug discovery due to their diverse pharmacological activities. Researchers have explored various synthetic methods for obtaining substituted piperidines, which serve as key scaffolds for drug development . The compound could be a potential lead structure for designing novel drugs. Its structural features may allow modifications to enhance bioavailability, selectivity, and efficacy.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action. Piperine, found in plants of the Piperaceae family, can hinder or suppress free radicals . Investigating the antioxidant potential of your compound could be an interesting avenue for further research.
Spiropiperidines and Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structures. These compounds often exhibit interesting biological activities. Researchers have synthesized various spiro compounds containing piperidine moieties, and your compound might fit into this category .
Condensed Piperidines
Condensed piperidines, formed by linking two or more piperidine rings, offer diverse chemical reactivity. These compounds can serve as precursors for complex natural products or pharmaceuticals. Investigating the reactivity and applications of condensed piperidines could be an exciting research direction .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules. Piperidines participate in MCRs, leading to diverse products. Exploring MCRs involving your compound could reveal novel synthetic routes and potential applications .
Biological Evaluation
Finally, consider evaluating the biological activity of your compound. Researchers have extensively studied synthetic and natural piperidines for their pharmacological effects. Conduct assays to assess its interactions with biological targets, such as receptors or enzymes. This step is crucial for identifying potential therapeutic applications .
Mécanisme D'action
While specific information about the mechanism of action of “N-(1-acetylpiperid-4-yl)-N-benzylmethylamine” is not available, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)17-11-8-15(9-12-17)16-10-7-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFIGIFDDSVHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylpiperid-4-yl)-N-benzylmethylamine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)
![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)
![3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691669.png)


![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)
![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide](/img/structure/B2691679.png)

![2-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2691681.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)